B-Estradiol 3-glycidyl ether
Description
The Strategic Role of Epoxide Functionalization in Steroid Chemistry
Epoxides are a crucial class of intermediates in organic chemistry, and their incorporation into the steroid skeleton is a well-established strategy for creating molecular diversity and complexity. numberanalytics.com The three-membered ring of an epoxide is highly strained and thus susceptible to ring-opening reactions by a variety of nucleophiles, making it a gateway to diverse functionalities.
Key strategic advantages of epoxide functionalization in steroid chemistry include:
Introduction of Oxygen Functionality : Epoxides are primarily used to introduce oxygen-containing groups, such as diols, amino alcohols, and ether linkages, into the steroid nucleus. numberanalytics.com These transformations are often stereospecific, allowing for precise control over the resulting product's three-dimensional structure.
Control of Stereochemistry : The opening of an epoxide ring typically proceeds via an anti-periplanar attack of the nucleophile, leading to a trans-diaxial product. This stereochemical predictability is invaluable in the multi-step synthesis of complex steroid derivatives. mdpi.com Furthermore, asymmetric epoxidation methods can be employed to introduce chirality in a controlled manner. numberanalytics.com
Formation of Complex Ring Systems : Epoxides can be used to construct new and complex ring systems, including those found in various natural products. numberanalytics.com For instance, intramolecular ring-opening reactions can lead to the formation of novel polycyclic steroid analogues. nih.gov
Versatile Intermediates : Steroidal epoxides serve as precursors for a wide range of functional groups. The epoxide ring can be opened by water, alcohols, amines, thiols, and halides, among other nucleophiles, yielding a library of derivatives from a single intermediate. mdpi.comnih.gov This versatility is essential for structure-activity relationship (SAR) studies in drug discovery.
The regioselectivity of epoxidation on the steroid core is often influenced by the steric environment. For many steroids, reagents will preferentially attack the less hindered α-face, as the β-face is shielded by the angular methyl groups at the C-10 and C-13 positions. researchgate.net
Table 1: Key Epoxidation and Ring-Opening Reactions in Steroid Chemistry
| Reaction Type | Reagent/Catalyst | Steroid Position | Outcome/Product | Citation |
|---|---|---|---|---|
| Epoxidation | m-CPBA, MMPP | Δ⁵-double bond | Forms 5α,6α- and 5β,6β-epoxides | mdpi.comresearchgate.net |
| Asymmetric Epoxidation | Jacobsen's catalyst (manganese-salen complex) | Unfunctionalized alkenes | Enantioselective formation of chiral epoxides | numberanalytics.com |
| Ring-Opening (Hydroxylation) | Bi(OTf)₃·xH₂O in acetone | 5α,6α-epoxide | Trans-diaxial diol (5α,6β-dihydroxy steroid) | mdpi.com |
| Ring-Opening (Halogenation) | BiCl₃ in 1,4-dioxane | 5α,6α-epoxide | Trans-diaxial chlorohydrin | mdpi.com |
| Ritter Reaction | Bismuth(III) salts in nitriles | 5α,6α-epoxide | vic-Acylamino-hydroxy products | mdpi.com |
Rationale for Regioselective Functionalization at the 3-Position of β-Estradiol
The β-estradiol molecule features two hydroxyl groups at positions C-3 and C-17β, which exhibit different chemical reactivity. The hydroxyl group at the 3-position is phenolic, being attached directly to the aromatic A-ring, while the group at the 17-position is a secondary alcohol on the aliphatic D-ring. This difference is the primary reason for the regioselective functionalization at the 3-position.
The key factors favoring modification at the C-3 hydroxyl group are:
Acidity : The phenolic hydroxyl group at C-3 is significantly more acidic than the alcoholic hydroxyl at C-17. This allows for its selective deprotonation under mild basic conditions to form a phenoxide ion. This charged species is a potent nucleophile that can readily react with electrophiles like epichlorohydrin (B41342) to form an ether linkage, without affecting the C-17 hydroxyl group.
Reactivity in Nucleophilic Substitution : The resulting phenoxide is a strong nucleophile, making the Williamson ether synthesis (the basis for forming the glycidyl (B131873) ether) efficient and selective at this position.
Biological Significance : In biological systems, the 3-hydroxyl group is a primary site for metabolic conjugation, such as glucuronidation, which is a key step in estrogen inactivation and excretion. nih.gov This natural precedent highlights the accessibility and reactivity of this position. Studies on uridine (B1682114) diphospho-glucuronosyltransferases (UGTs) show that several isoforms, such as UGT1A1 and UGT1A8, predominantly catalyze conjugation at the 3-position of estradiol (B170435). nih.gov This inherent biochemical selectivity underscores the chemical distinction of the C-3 hydroxyl.
By targeting the 3-position, chemists can introduce new functionalities, such as the reactive glycidyl ether group, while preserving the 17-hydroxyl group, which is often crucial for maintaining or modulating the steroid's interaction with estrogen receptors.
Table 2: Comparative Reactivity of Hydroxyl Groups in β-Estradiol
| Position | Hydroxyl Type | pKa (approx.) | Reactivity with Mild Base | Common Selective Reactions | Citation |
|---|---|---|---|---|---|
| C-3 | Phenolic | ~10.4 | Readily deprotonated | Etherification, Esterification, Glucuronidation | nih.gov |
| C-17 | Secondary Aliphatic | ~16-18 | Not deprotonated | Oxidation (to ketone), Esterification (under harsher conditions) | chemicalbook.com |
Overview of Glycidyl Ether Derivatives in Organic Synthesis and Materials Science
Glycidyl ethers are a versatile class of compounds characterized by an ether linkage to a glycidyl group, which contains a reactive epoxide ring. chalmers.se This dual functionality makes them valuable building blocks in a wide range of chemical applications, from the synthesis of small molecules to the creation of complex polymers. nih.govsacheminc.com
Applications in Organic Synthesis:
Chemical Intermediates : The high reactivity of the epoxide ring allows glycidyl ethers to serve as intermediates for synthesizing a diverse array of compounds. sacheminc.com The ring can be opened by various nucleophiles to introduce new functional groups, making them useful in the construction of pharmaceutical ingredients and other fine chemicals. sacheminc.comwikipedia.org
Chemical Linkers : Bifunctional glycidyl ethers, such as allyl glycidyl ether, act as linkers to connect different molecular fragments. sacheminc.com One part of the molecule can react via the epoxide, while the other functional group (e.g., an allyl group) is available for subsequent transformations. researchgate.net
Applications in Materials Science:
Epoxy Resins : Glycidyl ethers are fundamental components of epoxy resins. Diglycidyl ethers, such as bisphenol A diglycidyl ether (BADGE), can be polymerized with hardeners to form durable, cross-linked thermosetting polymers used in adhesives, coatings, and composites. researchgate.netjpmph.org Simpler mono-glycidyl ethers often serve as reactive diluents to reduce the viscosity of resin formulations. sacheminc.com
Polymer Synthesis : Glycidyl ether monomers can undergo anionic ring-opening polymerization to create polyethers with controlled molecular weights and architectures. nih.govmdpi.com This allows for the synthesis of functional polymers, including thermoresponsive polymers and amphiphilic block copolymers. nih.govmdpi.com
Modification of Biopolymers : Glycidyl ethers are used to chemically modify natural polymers like starch and cellulose. sacheminc.com This modification can introduce hydrophobic groups, altering properties like solubility and creating materials suitable for applications such as rheology modifiers in personal care products. sacheminc.com
Biomedical Materials : The ability to functionalize surfaces and crosslink polymers makes glycidyl ethers useful in the biomedical field. For example, polyglycerol-3-glycidyl ether acts as a crosslinking agent for creating drug delivery systems and biomaterials for tissue engineering. researchgate.net
Table 3: Selected Applications of Glycidyl Ether Derivatives
| Application Area | Specific Use | Example Compound(s) | Function | Citation |
|---|---|---|---|---|
| Materials Science | Reactive Diluents | Butyl glycidyl ether, Ethylhexyl glycidyl ether | Reduce viscosity in epoxy resin formulations | sacheminc.com |
| Epoxy Resin Monomers | Bisphenol A diglycidyl ether (BADGE) | Forms cross-linked polymer networks | researchgate.netjpmph.org | |
| Polymerization | (1-Adamantyl)methyl glycidyl ether | Monomer for creating polymers with specific thermal properties | nih.gov | |
| Biopolymer Modification | Alkyl glycidyl ethers | Modify starch/cellulose for use as rheology modifiers | sacheminc.com | |
| Organic Synthesis | Chemical Intermediates | Allyl glycidyl ether | Precursor for diverse chemical structures via epoxide opening | google.comsacheminc.com |
| Pharmaceutical Intermediates | Glycidyl ether intermediates | Synthesis of β-blockers and other active ingredients | sacheminc.com | |
| Biomedical | Crosslinking Agent | Polyglycerol-3-glycidyl ether | Forms hydrogels and scaffolds for drug delivery/tissue engineering | |
| Drug Delivery Systems | Cholic acid-poly(allyl glycidyl ether) conjugates | Encapsulation and delivery of hydrophobic drugs | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
132008-46-9 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-methyl-3-(oxiran-2-ylmethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H28O3/c1-21-9-8-17-16-5-3-14(23-11-15-12-24-15)10-13(16)2-4-18(17)19(21)6-7-20(21)22/h3,5,10,15,17-20,22H,2,4,6-9,11-12H2,1H3/t15?,17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
RBGCCCXOAAJQHS-GHBHFERXSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5CO5 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of B Estradiol 3 Glycidyl Ether
Nucleophilic Ring-Opening Reactions of the Glycidyl (B131873) Ether Moiety
The high ring strain of the epoxide group in B-Estradiol 3-glycidyl ether makes it susceptible to nucleophilic attack, even though alkoxides are typically poor leaving groups. chemistrysteps.com This process occurs via an S(_N)2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous cleavage of a carbon-oxygen bond. chemistrysteps.comlibretexts.org These reactions are often performed under basic or neutral conditions with strong nucleophiles. chemistrysteps.com
The reaction of glycidyl ethers with alcohols and phenols is a key method for forming new ether linkages, resulting in β-alkoxy alcohols. These reactions can be accelerated by the presence of tertiary amines or other bases. kpi.ua The reaction proceeds via nucleophilic attack of the alcohol or phenol (B47542) on one of the epoxide carbons. Studies on model compounds, such as phenyl glycidyl ether, show that in the presence of a catalyst like benzyl (B1604629) dimethylamine, reactions with aliphatic alcohols can lead to the formation of various oligomers at elevated temperatures (above 100°C). kpi.ua At lower temperatures (below 60°C), the simple addition mechanism to form a 1:1 adduct is predominant. kpi.ua Phenols, being more acidic than aliphatic alcohols, also react readily to form linear chain products. kpi.uaksu.edu.sa
Table 1: Reaction Outcomes of Phenyl Glycidyl Ether with Alcohols under Catalysis
| Reactant | Catalyst | Temperature (°C) | Primary Product(s) | Reference |
| Aliphatic Alcohol | Benzyl dimethylamine | < 60 | 1:1 Addition Product (β-alkoxy alcohol) | kpi.ua |
| Aliphatic Alcohol | Benzyl dimethylamine | 100-180 | Oligomers (linear and branched) | kpi.ua |
| Phenol | Base | Various | Linear Ether Adducts | kpi.uasemanticscholar.org |
Amines are potent nucleophiles that react readily with the glycidyl ether moiety to form β-amino alcohols. The reaction chemistry of glycidyl ethers with both aliphatic and aromatic amines has been studied extensively. kpi.uasci-hub.sesemanticscholar.org Aliphatic amines are generally very reactive, while aromatic amines are less so. sci-hub.sesemanticscholar.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an epoxide carbon. mdpi.com
A primary amine can react twice with glycidyl ether molecules, first forming a secondary amine, which can then react with a second epoxide to yield a tertiary amine. sci-hub.semdpi.com Studies using model compounds like phenyl glycidyl ether and n-butylamine show no significant selectivity, with both secondary and tertiary amine products forming concurrently. sci-hub.se A notable feature of these reactions is the catalytic effect of hydroxyl groups. sci-hub.sesemanticscholar.org The hydroxyl group generated in the initial amine-epoxide reaction can accelerate subsequent reactions by acting as a proton donor. sci-hub.se
Other heteroatom nucleophiles, such as thiols and cyanides, can also participate in the ring-opening of epoxides to yield the corresponding β-substituted alcohols. chemistrysteps.comyoutube.com
Table 2: Relative Reactivity of Nucleophiles with Glycidyl Ethers
| Nucleophile Class | Example | General Reactivity | Product Type | Reference |
| Primary Aliphatic Amine | n-Butylamine | High | β-Amino alcohol | sci-hub.sesemanticscholar.org |
| Secondary Aliphatic Amine | Diethylamine | High | β-Amino alcohol | sci-hub.se |
| Aromatic Amine | Aniline | Moderate | β-Amino alcohol | kpi.uasemanticscholar.org |
| Alcohol | Methanol | Low (requires catalyst) | β-Alkoxy alcohol | kpi.ua |
| Thiol | Ethanethiol | High | β-Thioether alcohol | chemistrysteps.com |
Under basic or neutral conditions, the ring-opening of an unsymmetrical epoxide like the glycidyl ether moiety proceeds via a classic S(_N)2 mechanism. libretexts.orgpressbooks.publibretexts.org This has important consequences for both the regioselectivity and stereochemistry of the product.
Regioselectivity : Strong nucleophiles will preferentially attack the less sterically hindered carbon atom of the epoxide. chemistrysteps.comlibretexts.orgpressbooks.pub In the case of the glycidyl ether group of this compound, the terminal methylene (B1212753) carbon is significantly less hindered than the internal methine carbon. Therefore, nucleophilic attack occurs almost exclusively at this terminal position. youtube.compressbooks.pub
Electrophilic and Acid-Catalyzed Transformations
In the presence of an acid catalyst, the reactivity of the epoxide ring is significantly enhanced. The mechanism of ring-opening under acidic conditions differs substantially from that under basic conditions, leading to different regiochemical outcomes for unsymmetrical epoxides. chemistrysteps.comlibretexts.org
The acid-catalyzed ring-opening of an epoxide begins with the protonation of the epoxide oxygen, which creates a much better leaving group (a neutral hydroxyl group). libretexts.orgpressbooks.publibretexts.org This protonation makes the epoxide's carbon atoms more electrophilic and susceptible to attack by even weak nucleophiles, such as water or alcohols. chemistrysteps.comresearchgate.net
The subsequent nucleophilic attack has characteristics that are intermediate between a pure S(_N)1 and S(_N)2 reaction. chemistrysteps.comlibretexts.org The C-O bond begins to break before the nucleophile fully attacks, leading to a buildup of partial positive charge on the carbon atoms. libretexts.org This positive charge is better stabilized on the more substituted carbon. Consequently, the nucleophile preferentially attacks the more substituted, internal carbon of the glycidyl ether moiety. chemistrysteps.comlibretexts.org This is in direct contrast to the regioselectivity observed under basic conditions. chemistrysteps.compressbooks.pub The reaction still proceeds with anti-stereochemistry, resulting in a trans-diol when water is the nucleophile. libretexts.orgpressbooks.pub
Table 3: Comparison of Ring-Opening Regioselectivity for an Unsymmetrical Epoxide
| Condition | Mechanism | Site of Nucleophilic Attack | Major Product | Reference |
| Basic (e.g., RO⁻) | S(_N)2 | Less substituted carbon | Primary alcohol | chemistrysteps.comlibretexts.orgpressbooks.pub |
| Acidic (e.g., H₃O⁺) | S(_N)1-like | More substituted carbon | Secondary alcohol | chemistrysteps.comlibretexts.orglibretexts.org |
Polymerization and Cross-linking Chemistry Involving this compound
The glycidyl ether group is a versatile monomer for ring-opening polymerization (ROP), which can be used to synthesize polyethers. uni-mainz.deresearchgate.net this compound can act as a functional monomer in such polymerizations, leading to the creation of polymers with pendant steroidal units. These materials combine the properties of a flexible polyether backbone with the specific biological or physicochemical characteristics of estradiol (B170435).
Various polymerization techniques can be employed, including anionic ring-opening polymerization (AROP), cationic ROP, and monomer-activated ROP. uni-mainz.deresearchgate.netnih.gov AROP of glycidyl ethers can produce polymers with controlled molecular weights and narrow distributions. researchgate.netmdpi.com The resulting poly(glycidyl ether)s can exhibit properties like thermoresponsiveness, depending on the side chains. researchgate.netmdpi.com By copolymerizing this compound with other glycidyl ether monomers, such as ethyl glycidyl ether, it is possible to tailor the properties of the resulting copolymer, such as its hydrophilicity and thermal behavior. nih.gov
Furthermore, if a molecule containing two or more nucleophilic groups (like a diamine) reacts with this compound, or if a di-epoxide is used, cross-linked polymer networks can be formed. kpi.uamdpi.com This chemistry is fundamental to the curing of epoxy resins, where a diepoxide or polyepoxide is reacted with a hardener (e.g., a polyamine) to form a rigid, three-dimensional network. kpi.ua
Advanced Chemical Functionalization of this compound
Beyond polymerization, the epoxide ring of this compound is a gateway to a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the creation of novel estradiol derivatives.
The strained three-membered ring of the glycidyl ether group can participate in various cycloaddition reactions. A notable example is the [3+2] cycloaddition with azides, often referred to as "click chemistry," to form 1,2,3-triazole rings. This reaction is typically catalyzed by copper(I) and is known for its high efficiency and selectivity. The reaction of this compound with an azide (B81097) would proceed via the ring-opening of the epoxide by the azide nucleophile, followed by an intramolecular cyclization. This pathway provides a straightforward method for attaching a wide range of molecules bearing an azide functionality to the estradiol core.
The glycidyl ether group can be selectively transformed through oxidation and reduction reactions.
Oxidation: Controlled oxidation of the terminal epoxide can lead to the formation of an α-hydroxy aldehyde. Reagents such as pyridinium chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.com While direct oxidation of the unopened epoxide is challenging, a two-step process involving regioselective ring-opening to a diol followed by selective oxidation of the primary alcohol would be a viable strategy.
Reduction: The epoxide ring can be reductively opened to yield a diol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.comyoutube.comyoutube.com The reduction of an epoxide with LiAlH₄ typically proceeds via an SN2 mechanism, with the hydride attacking the less sterically hindered carbon atom of the epoxide. In the case of this compound, this would result in the formation of a 1,2-propanediol ether derivative of estradiol.
The epoxide ring in this compound can undergo various rearrangement reactions, often catalyzed by acids. Acid-catalyzed rearrangement of ethers can lead to the formation of diarylmethanes. researchgate.net More specifically, steroidal epoxides are known to undergo the Meinwald rearrangement, which involves the Lewis acid-catalyzed isomerization of an epoxide to a carbonyl compound. This reaction proceeds through a carbocation intermediate, and the regioselectivity is determined by the migratory aptitude of the adjacent substituents.
Functional group transfers can also be envisioned. For instance, the reaction of the epoxide with a suitable nucleophile can introduce a new functional group while opening the ring. This is a versatile strategy for modifying the estradiol scaffold at the 3-position with a variety of chemical moieties.
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Cycloaddition | Sodium Azide (NaN3), Cu(I) catalyst | Triazole derivative |
| Oxidation | 1. H3O+ (ring opening to diol) 2. Pyridinium Chlorochromate (PCC) | α-hydroxy aldehyde derivative |
| Reduction | Lithium Aluminum Hydride (LiAlH4) | Diol ether derivative |
| Rearrangement | Lewis or Brønsted Acids | Carbonyl compounds (via Meinwald rearrangement) |
Research Applications in Materials Science and Advanced Chemical Synthesis
Polymeric Materials Development from B-Estradiol 3-Glycidyl Ether
The ability of the glycidyl (B131873) ether group to undergo ring-opening polymerization makes this compound a compelling monomer for creating new polymers with unique properties.
This compound can be utilized as a monomer in the formulation of epoxy resins. ncsu.eduacs.org Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties. ncsu.eduacs.org The most common epoxy resins are based on bisphenol A diglycidyl ether (DGEBA). ncsu.edusigmaaldrich.com However, concerns over the potential endocrine-disrupting effects of bisphenol A (BPA) have driven research into alternative, bio-based monomers. acs.orgnsf.gov
The structure of this compound, with its phenolic group on a hydrophobic backbone, bears a resemblance to the features required for steroid activity and can mimic natural estrogens like 17β-estradiol. mdpi.com This has led to its exploration as a component in creating new epoxy networks. While the primary focus of much research is on finding non-estrogenic replacements for BPA, the study of estradiol-based monomers provides fundamental insights into the structure-property relationships of bio-based epoxy resins. The glycidylation of phenolic hydroxyl groups is a common method to create epoxy monomers. ncsu.edu
The incorporation of this compound into thermosetting polymer systems can impart specific properties to the final material. Thermosetting polymers form highly cross-linked, three-dimensional networks upon curing, resulting in materials that are rigid and heat-resistant. ncsu.eduacs.org The rigid and bulky steroidal structure of the estradiol (B170435) moiety can enhance the thermal stability and mechanical stiffness of the resulting polymer network.
The ring-opening polymerization of glycidyl ethers is a versatile method for synthesizing functional polyethers and polyglycerols. researchgate.net This process can be initiated by various catalysts and allows for the creation of polymers with controlled molecular weights and architectures. By using this compound as a monomer or co-monomer, polyethers with pendant steroidal groups can be synthesized.
These functional polyethers can exhibit unique self-assembly properties in solution, forming micelles or other nanostructures due to the amphiphilic nature of the repeating units (a hydrophilic polyether backbone and a hydrophobic steroidal side chain). This opens up possibilities for applications in drug delivery, nanotechnology, and as responsive materials.
| Polymer Type | Monomer | Key Feature | Potential Application |
| Functional Polyether | This compound | Pendant steroidal groups | Drug delivery, nanotechnology |
| Polyglycerol | This compound derivative | Tunable hydrophilicity | Biomedical materials |
There is a significant and growing interest in developing polymers from renewable resources to reduce reliance on petrochemical feedstocks and to create more sustainable materials. acs.orgnsf.govresearchgate.net Natural products and their derivatives are a major focus of this research. nsf.gov B-Estradiol, being a naturally occurring steroid hormone, and its derivative this compound, fall into the category of bio-based feedstocks.
The use of such bio-derived molecules in polymer synthesis is a key strategy for increasing the renewable content of materials like epoxy resins. nsf.govspecificpolymers.com While the primary industrial focus is often on non-toxic and readily available bio-based molecules like those derived from gallic acid, tannins, or isosorbide, the study of estradiol-based polymers contributes to the broader understanding of how complex natural product structures can be integrated into high-performance materials. ncsu.eduacs.org
This compound as a Chemical Intermediate
Beyond its direct use in polymerization, the reactive nature of the glycidyl ether group makes this compound a valuable intermediate for synthesizing other complex molecules.
Glycidyl ethers are important intermediates in the production of specialty surfactants. chalmers.se The epoxide ring can be readily opened by a variety of nucleophiles, allowing for the attachment of a polar headgroup. In the case of this compound, the steroidal portion acts as a large, rigid, and hydrophobic tail.
Building Block for Complex Molecular Architectures and Conjugates
The dual nature of this compound—a complex steroidal core and a reactive epoxide group—positions it as a powerful building block for constructing intricate molecular architectures and conjugates. The glycidyl ether moiety is the key to its synthetic utility, allowing for its incorporation into larger macromolecular structures.
The oxirane ring of the glycidyl ether group is highly strained and can readily undergo ring-opening reactions with various nucleophiles or through catalyzed polymerization. acs.org This reactivity is the basis for its use as a monomer in anionic ring-opening polymerization (AROP) to create novel polyethers. d-nb.inforsc.org In such a polymerization, the estradiol derivative would act as a monomer, leading to a polymer chain where the rigid, hydrophobic steroid nucleus is a recurring pendant group. This process allows for the synthesis of polymers with controlled molecular weights and specific architectures. nih.gov The resulting macromolecules would possess unique properties conferred by the steroidal units, such as altered solubility, thermal stability, and the potential for specific biological interactions.
Beyond polymerization, the glycidyl ether group serves as a reactive handle for conjugating the estradiol molecule to other substrates. It can form covalent bonds with polymers, surfaces, or biomolecules that have nucleophilic functional groups like amines or hydroxyls. This strategy is analogous to established methods where estradiol has been chemically bound to supports like polyacrylamide or polystyrene to create materials for specific biochemical applications, such as the purification of estrogen receptors. acs.org By leveraging the reactivity of the glycidyl ether, complex structures can be designed for applications in fields like targeted drug delivery or the development of advanced biomaterials where the molecular recognition properties of the estradiol core are advantageous. acs.org
| Synthetic Approach | Key Reaction | Resulting Architecture | Potential Application |
|---|---|---|---|
| Polymer Synthesis | Ring-Opening Polymerization | Polyether with pendant estradiol groups | Functional polymers with unique thermal or biological properties |
| Molecular Conjugation | Epoxide Ring-Opening with Nucleophiles | Estradiol moiety covalently linked to polymers or surfaces | Biomaterials, affinity chromatography media, targeted delivery systems |
Application in the Preparation of Coatings, Adhesives, and Moldings
The utility of this compound in materials science is primarily centered on its role as a monomer in the formulation of epoxy resins. americanchemicalsuppliers.com Epoxy resins are a critical class of thermosetting polymers known for their exceptional mechanical strength, chemical resistance, and adhesive properties, making them suitable for high-performance coatings, adhesives, and molded components. acs.orgnsf.gov
The formation of these materials relies on a chemical process called curing, where the glycidyl ether's epoxide ring reacts with a co-reactant known as a hardener (e.g., polyamines, anhydrides). nsf.govkpi.ua This reaction creates a dense, three-dimensional cross-linked network, transforming the liquid resin into a hard, infusible solid. acs.org
Coatings: When used in coatings, this compound can be incorporated into the resin formulation to modify the final properties of the cured film. google.com The bulky and hydrophobic nature of the steroid nucleus can influence surface characteristics like water repellency and durability. The formation of specialized hydrophilic epoxy networks for surface coatings is also a potential application. americanchemicalsuppliers.com This follows the principle of using functional glycidyl ethers to create coatings with tailored properties, such as thermoresponsive surfaces for biomedical applications. researchgate.net
Adhesives: The same cross-linking chemistry that yields durable coatings is also responsible for the strong bonding capabilities of epoxy adhesives. mdpi.com By including this compound in an adhesive formulation, it is possible to alter the mechanical properties, such as stiffness and thermal stability, of the final bond. Research on other functional monomers, such as the glycidyl ether of tannic acid, has demonstrated that the monomer's structure can significantly enhance adhesion to various substrates, including metals. mdpi.com
Moldings: Thermosetting resins are widely used to produce rigid, heat-stable molded parts. As a component in an epoxy system, this compound would contribute to the formation of a rigid, cross-linked polymer suitable for molding applications. The incorporation of the inflexible steroid structure into the polymer backbone would likely increase the material's glass transition temperature (Tg) and stiffness.
| Application | Role of Compound | Key Components in Formulation | Potential Properties of Final Material |
|---|---|---|---|
| Coatings | Epoxy Monomer / Co-monomer | Curing agents (e.g., amines, anhydrides) | Enhanced durability, modified surface hydrophobicity, chemical resistance. americanchemicalsuppliers.comgoogle.com |
| Adhesives | Epoxy Monomer / Resin Modifier | Curing agents, fillers | High bond strength, modified thermal stability, improved adhesion to specific substrates. mdpi.com |
| Moldings | Thermoset Monomer | Curing agents, reinforcing fillers | High rigidity, increased glass transition temperature, dimensional stability. |
Analytical and Computational Approaches in the Characterization of B Estradiol 3 Glycidyl Ether
Spectroscopic and Chromatographic Characterization Techniques
A combination of spectroscopic and chromatographic methods provides a full profile of β-Estradiol 3-glycidyl ether, from its atomic connectivity to its bulk purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of β-Estradiol 3-glycidyl ether. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide detailed information about the local electronic environment and connectivity of the hydrogen atoms. For instance, the protons of the glycidyl (B131873) ether moiety would exhibit characteristic signals that are distinct from those of the steroidal backbone. Analysis of related compounds, such as allyl glycidyl ether, demonstrates how the position and coupling constants of protons on and adjacent to the ether and epoxide groups can be definitively assigned. magritek.com For example, in a study of bivalent estrogens, specific chemical shifts in the ¹H NMR spectrum confirmed the structure of the synthesized molecules. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. This is particularly useful for confirming the presence of the quaternary carbons in the steroid nucleus and the carbons of the glycidyl ether group. In studies of similar epoxidized compounds, ¹³C NMR has been crucial in confirming the successful functionalization at specific hydroxyl groups. nsf.gov
Table 1: Representative NMR Data for Estradiol (B170435) Derivatives This table is illustrative and shows typical chemical shift ranges for key functional groups found in estradiol derivatives. Actual values for β-Estradiol 3-glycidyl ether would require experimental determination.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (A-ring) | 6.5 - 7.2 | 112 - 158 |
| Glycidyl Ether Protons (CH₂) | 3.5 - 4.5 | 65 - 75 |
| Glycidyl Ether Proton (CH) | 3.0 - 3.5 | 50 - 60 |
| Steroid Backbone Protons | 0.8 - 2.9 | 10 - 60 |
| C-18 Methyl Protons | ~0.8 | ~12 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of β-Estradiol 3-glycidyl ether and to gain structural insights through its fragmentation patterns. When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), it becomes a highly sensitive and selective analytical method. dphen1.com
In a typical mass spectrum of β-Estradiol 3-glycidyl ether, the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the compound's molecular weight. The fragmentation pattern, induced by techniques like collision-induced dissociation (CID), provides a fingerprint of the molecule. For estrogen analogs, fragmentation often involves characteristic losses from the steroid rings. nih.gov For instance, studies on similar diglycidyl ethers like bisphenol A diglycidyl ether (BADGE) show characteristic fragmentation that allows for selective identification. dphen1.com The fragmentation of the glycidyl ether side chain would also produce specific ions, further confirming the structure.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. acs.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in β-Estradiol 3-glycidyl ether. The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
Key characteristic absorption bands for β-Estradiol 3-glycidyl ether would include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.
Aromatic C=C stretching: Seen in the 1450-1600 cm⁻¹ region.
C-O-C (ether) stretching: Strong absorptions in the 1050-1250 cm⁻¹ range. acs.org
Epoxide ring vibrations: Characteristic peaks, including the C-O stretching, often found around 950-810 cm⁻¹ and 1250 cm⁻¹. acs.org
Hydroxyl (-OH) stretching: A broad band around 3200-3600 cm⁻¹ would indicate the presence of the 17β-hydroxyl group. chemicalbook.com
The presence of these specific bands provides strong evidence for the successful synthesis and structural integrity of the compound. nsf.gov
Table 2: Expected IR Absorption Bands for β-Estradiol 3-Glycidyl Ether
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3600 - 3200 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C-H (Aliphatic) | Stretching | 3000 - 2850 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
| C-O (Ether) | Stretching | 1250 - 1050 |
| C-O (Epoxide) | Asymmetric Ring Stretching | ~950 - 810 |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of β-Estradiol 3-glycidyl ether and for monitoring the progress of its synthesis. nih.gov By employing a suitable stationary phase (often a C18 reversed-phase column) and a mobile phase, components of a mixture are separated based on their differential partitioning between the two phases. sielc.comresearchgate.net
For purity analysis, a sample of β-Estradiol 3-glycidyl ether is injected into the HPLC system. A pure sample will ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, such as unreacted starting materials (β-estradiol) or by-products. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative determination of purity. researchgate.net
During synthesis, HPLC can be used to monitor the consumption of reactants and the formation of the product over time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize yield and minimize impurities. nsf.gov Various detectors can be used, with UV-Vis detection being common for aromatic compounds like β-estradiol derivatives. nih.gov
Quantum Chemical Calculations and Molecular Modeling
Computational methods provide a deeper understanding of the intrinsic properties of β-Estradiol 3-glycidyl ether at the molecular level, complementing experimental data.
Density Functional Theory (DFT) Investigations of Reactivity and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can predict various molecular properties, including:
Optimized molecular geometry: Providing the most stable three-dimensional arrangement of the atoms.
Electronic properties: Such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding and predicting the molecule's reactivity. nih.govmdpi.com
Reactivity indices: Fukui functions, for example, can be calculated to identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attack. For β-Estradiol 3-glycidyl ether, this could predict the reactivity of the epoxide ring and the aromatic system. nih.gov
Spectroscopic properties: DFT calculations can predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data to aid in spectral assignment and structural confirmation. researchgate.net
In the context of β-Estradiol 3-glycidyl ether, DFT studies can elucidate the influence of the glycidyl ether group on the electronic properties of the estradiol steroid core and vice versa. acs.org Such calculations are valuable for rationalizing observed chemical behavior and for designing new derivatives with specific properties. nih.gov
Conformational Analysis and Stereochemical Predictions
The rigid four-ring structure of the estradiol core, consisting of three cyclohexane (B81311) rings and one aromatic ring, has a relatively defined and quasi-planar framework. researchgate.net The cyclohexane rings typically adopt a stable chair conformation. researchgate.net The addition of the flexible glycidyl ether group at the 3-position introduces additional rotational freedom, leading to a variety of possible conformers.
Computational techniques such as Density Functional Theory (DFT) are commonly employed to predict the geometric parameters of estradiol and its derivatives. mdpi.com These methods can accurately calculate bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's structure. For instance, in the parent 17β-estradiol molecule, the C-H bond lengths can vary, and the hydroxyl groups at the C3 and C17 positions play a crucial role in its interactions. researchgate.net
The stereochemistry at the chiral center of the glycidyl group (the carbon atom of the oxirane ring bonded to the methylene (B1212753) group) will significantly influence the spatial orientation of the epoxide ring relative to the steroidal backbone. This, in turn, will affect the molecule's steric and electronic profile. Studies on other 17α-substituted estradiols have demonstrated a marked preference for a specific stereochemistry (Z-isomer) for optimal receptor binding, highlighting the importance of stereochemical predictions. nih.gov While β-Estradiol 3-glycidyl ether has the substituent at the 3-position, the principle of stereochemical influence on biological interactions remains relevant.
Table 1: Predicted Geometric Parameters of the Estradiol Core
| Parameter | Value |
| C-C Bond Length (Aromatic Ring) | ~1.39 Å |
| C-C Bond Length (Aliphatic Rings) | ~1.54 Å |
| C-O Bond Length (Phenolic) | ~1.37 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-C Bond Angle (Aromatic Ring) | ~120° |
| C-C-C Bond Angle (Aliphatic Rings) | ~109.5° (Tetrahedral) |
| Note: These are generalized values for the estradiol core based on computational models and may vary slightly in the context of the 3-glycidyl ether derivative. |
Molecular Dynamics Simulations for Studying Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their interactions with other molecules, such as proteins or cyclodextrins, over time. nih.govmdpi.com For β-Estradiol 3-glycidyl ether, MD simulations can provide insights into how the molecule interacts with its environment, including its binding to potential receptors.
In the context of estrogenic compounds, MD simulations have been extensively used to study their interactions with estrogen receptors (ERα and ERβ). plos.orgnih.gov These simulations can model the process of the ligand binding to the receptor's ligand-binding domain (LBD) and identify the key intermolecular forces that stabilize the complex. These forces typically include hydrogen bonds and van der Waals interactions. nih.gov
For β-Estradiol 3-glycidyl ether, the glycidyl ether moiety at the 3-position would significantly influence its binding profile compared to the parent estradiol. The ether oxygen can act as a hydrogen bond acceptor, while the epoxide ring introduces a reactive electrophilic site. MD simulations can predict the preferred orientation of the molecule within a binding pocket and calculate the binding free energy, which is an indicator of the binding affinity.
Studies on similar estradiol derivatives have shown that modifications to the A-ring, where the 3-glycidyl ether is located, can have a profound impact on binding affinity. plos.org The length and nature of the substituent at this position can alter the hydrogen bonding network with key amino acid residues in the receptor. plos.org For example, the interaction with key residues such as His256 in certain proteins has been shown to be critical for the binding of estradiol, and any modification at the 3-hydroxyl group would alter this interaction. plos.org
MD simulations can also be employed to study the interaction of β-Estradiol 3-glycidyl ether with other molecules, such as cyclodextrins, which are used for drug delivery. nih.govmdpi.com These simulations can reveal the mechanism of inclusion complex formation and the thermodynamic parameters of the process. nih.gov
Table 2: Key Intermolecular Interactions in Ligand-Receptor Binding
| Interaction Type | Key Atoms/Groups Involved | Significance |
| Hydrogen Bonding | Ether oxygen of the glycidyl group, hydroxyl group at C17, receptor amino acid residues (e.g., His, Arg, Glu) | Directional interactions that are crucial for binding specificity and affinity. plos.orgplos.org |
| Van der Waals Forces | The entire ligand and non-polar residues of the binding pocket | Contribute significantly to the overall binding energy and stability of the complex. nih.gov |
| Hydrophobic Interactions | The steroid backbone and hydrophobic pockets of the receptor | Drive the binding process by minimizing the contact of non-polar surfaces with water. nih.gov |
Future Research Directions and Perspectives on B Estradiol 3 Glycidyl Ether
Development of Novel and Efficient Synthetic Pathways
The conventional synthesis of β-estradiol 3-glycidyl ether typically involves the reaction of β-estradiol with an excess of epichlorohydrin (B41342) in the presence of a base. unibo.it While effective, this method presents opportunities for improvement in terms of efficiency, selectivity, and sustainability. Future research is anticipated to focus on developing novel synthetic routes that address these aspects.
Key areas for exploration include:
Catalyst Development: The investigation of new catalysts could lead to milder reaction conditions and improved yields. This includes exploring phase-transfer catalysts to enhance the reaction between the aqueous and organic phases, potentially leading to higher efficiency. researchgate.net
Flow Chemistry: Implementing continuous flow synthesis methodologies could offer better control over reaction parameters, leading to higher purity products and easier scalability. researchgate.net Flow processes can also enhance safety, particularly when dealing with reactive intermediates. researchgate.net
Biocatalytic Approaches: The use of enzymes, such as hydrolases or monooxygenases, presents a green alternative to traditional chemical synthesis. acs.org Biocatalysis could offer high selectivity under mild conditions, reducing the formation of byproducts. acs.org
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Catalysis | Higher yields, milder conditions, improved selectivity. | Development of novel phase-transfer and Lewis acid catalysts. researchgate.netresearchgate.net |
| Flow Chemistry | Enhanced control, scalability, and safety. | Optimization of reactor design and reaction conditions for continuous production. researchgate.net |
| Biocatalysis | High enantioselectivity, environmentally benign conditions. | Screening and engineering of enzymes for the specific glycidylation of β-estradiol. acs.org |
Expanding the Scope of Derivatization Reactions and Target Structures
The reactive epoxide ring of β-estradiol 3-glycidyl ether is a gateway to a wide array of derivatives with potentially unique biological and material properties. Future research will likely focus on expanding the portfolio of derivatization reactions to create novel molecular architectures.
Promising areas of investigation include:
Ring-Opening Reactions: Systematic exploration of ring-opening reactions with various nucleophiles (e.g., amines, thiols, azides) can generate a diverse library of β-estradiol derivatives. These derivatives could be screened for a range of biological activities.
"Click" Chemistry: The introduction of azide (B81097) or alkyne functionalities through the glycidyl (B131873) ether group would enable the use of "click" chemistry reactions. This powerful and efficient conjugation method can be used to attach the β-estradiol scaffold to other molecules of interest, such as fluorophores, polymers, or biomolecules.
Polymerization: The glycidyl ether moiety can act as a monomer in polymerization reactions, leading to the formation of novel polymers with a steroidal backbone. These materials could possess unique thermal and mechanical properties.
| Derivatization Strategy | Potential Applications | Target Structures |
| Ring-Opening Reactions | Pharmaceutical discovery, bioactive probes. | Amino-alcohols, thioethers, and other functionalized estradiol (B170435) derivatives. nih.gov |
| "Click" Chemistry | Bioconjugation, materials science. | Triazole-linked estradiol conjugates with biomolecules or surfaces. |
| Polymerization | Advanced materials, specialty polymers. | Epoxy resins and polyethers incorporating the rigid β-estradiol scaffold. gdut.edu.cn |
Exploration of Advanced Materials Applications Utilizing the β-Estradiol Scaffold
The rigid and well-defined structure of the β-estradiol scaffold makes it an attractive building block for the creation of advanced materials. The incorporation of β-estradiol 3-glycidyl ether into polymeric structures could impart unique properties to the resulting materials.
Future research in this area could focus on:
Bio-based Epoxy Resins: With growing concerns over the environmental impact of petroleum-based chemicals like bisphenol A (BPA), there is a significant push to develop bio-based alternatives for epoxy resins. unibo.itresearchgate.net The β-estradiol scaffold offers a renewable and structurally rigid alternative to BPA for the synthesis of high-performance epoxy resins. researchgate.netacs.org These bio-based resins could find applications in coatings, adhesives, and composites. gdut.edu.cngoogle.com
Molecularly Imprinted Polymers (MIPs): β-Estradiol and its derivatives can be used as templates in the synthesis of MIPs. europa.eu These "plastic antibodies" can be designed to selectively recognize and bind to specific molecules, making them useful for applications in chemical sensing, separation processes, and drug delivery. europa.eunih.gov
Liquid Crystals: The rigid, anisotropic structure of the β-estradiol core is a key feature in the design of liquid crystalline materials. By functionalizing β-estradiol 3-glycidyl ether with appropriate mesogenic units, it may be possible to create novel liquid crystals with unique phase behavior and electro-optical properties.
Integration of B-Estradiol 3-Glycidyl Ether Chemistry with Principles of Sustainable and Green Chemistry
The future development and application of β-estradiol 3-glycidyl ether and its derivatives will be increasingly guided by the principles of green chemistry. This involves a holistic approach to chemical synthesis and product design that minimizes environmental impact and promotes sustainability.
Key aspects of this integration include:
Renewable Feedstocks: β-Estradiol itself is a bio-derived molecule. Future research will aim to source all reagents from renewable feedstocks, moving away from petroleum-based chemicals like epichlorohydrin. unibo.it
Atom Economy and Waste Reduction: Synthetic pathways will be designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. tandfonline.com This aligns with the core principles of atom economy, a key metric in green chemistry. nih.govtandfonline.com
Energy Efficiency: The development of catalytic and biocatalytic processes that operate under milder conditions (lower temperature and pressure) will reduce the energy consumption of synthetic procedures. nih.gov The use of alternative energy sources like microwave or ultrasound-assisted synthesis can also contribute to more energy-efficient reactions. nih.gov
Safer Chemical Design: A critical aspect of green chemistry is the design of molecules with reduced toxicity and environmental persistence. tandfonline.com While the β-estradiol scaffold is a natural product, the toxicological profile of its derivatives will need to be carefully evaluated to ensure they are benign.
By embracing these future research directions, the scientific community can unlock the full potential of β-estradiol 3-glycidyl ether as a versatile chemical building block for a new generation of sustainable and high-performance materials.
Q & A
Q. How should researchers address discrepancies between in vitro and in vivo findings for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
